molecular formula C₂₇H₄₃N₅O₆S B549766 N-Formyl-met-leu-phe-lys CAS No. 67247-11-4

N-Formyl-met-leu-phe-lys

Cat. No. B549766
CAS RN: 67247-11-4
M. Wt: 565.7 g/mol
InChI Key: OERILMBTPCSYNG-MLCQCVOFSA-N
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Description

“N-Formyl-met-leu-phe-lys” (fMLFK) is a peptide that acts as a potent and selective agonist of FPR1 . It is an N-formylated tripeptide and sometimes simply referred to as a chemotactic peptide . It is a potent polymorphonuclear leukocyte (PMN) chemotactic factor and is also a macrophage activator . It binds specifically to receptors on leukocyte membranes .


Synthesis Analysis

The synthesis of “N-Formyl-met-leu-phe-lys” involves the formation of a peptide bond between the amino acids methionine, leucine, phenylalanine, and lysine . The formyl group is essential for the activity of the peptide, and the side chain in position one (methionine) also confers specificity .


Molecular Structure Analysis

The molecular formula of “N-Formyl-met-leu-phe-lys” is C27H43N5O6S . The peptide adopts an active conformation and exhibits a binding pocket containing the R2015.38XXXR2055.42 (RGIIR) motif for formyl group interaction and receptor activation .


Chemical Reactions Analysis

“N-Formyl-met-leu-phe-lys” acts as a potent and selective agonist of FPR1 . It induces chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils, promotes adhesion, polymerization of F-actin, Fcγ receptor-mediated phagocytosis, and intracellular Ca 2+ release .


Physical And Chemical Properties Analysis

“N-Formyl-met-leu-phe-lys” has a molecular weight of 565.73 g/mol . It is soluble in water .

Scientific Research Applications

Binding to Human Spermatozoa

N-Formyl-Met-Leu-Phe-Lys binds to the surface of human spermatozoa, including isolated heads and tails. The peptide shows higher affinity in the tail region of the spermatozoa (Shivaji et al., 1993).

Chemotaxis Induction in Bull Sperm

Various synthetic peptide analogs of Formyl-Met-Leu-Phe, including N-Formyl-Met-Leu-Phe-Lys, induce chemotaxis in bull sperm. The formyl group is essential for this activity (Iqbal et al., 1980).

Improved Photoaffinity Ligand for N-formyl Peptide Receptor

N-Formyl-Met-Leu-Phe-Lys has been used to create an improved photoaffinity ligand for the N-formyl peptide receptor, offering increased specificity, stability, and biological activity (Allen et al., 1986).

Interaction with Human Neutrophil Formylpeptide Receptors

Formyl-Met-Ile-Phe-Leu derivatives, including N-Formyl-Met-Leu-Phe-Lys, interact with human neutrophil formylpeptide receptors, inducing responses such as chemotaxis and superoxide anion release (Dalpiaz et al., 2001).

Transmembrane Signalling in Transfected Fibroblasts

The peptide is involved in transmembrane signalling in transfected fibroblasts expressing the N-formyl peptide receptor, demonstrating its role in mediating ligand-induced early transmembrane signalling events (Prossnitz et al., 1991).

Isolation of a Human N-formyl Peptide Receptor cDNA

N-Formyl-Met-Leu-Phe-Lys was used to isolate a cDNA clone that conferred the ability to bind the peptide, aiding in the study of specific receptors on cell membranes (Boulay et al., 1990).

Safety And Hazards

“N-Formyl-met-leu-phe-lys” should be handled with care to avoid dust formation and inhalation. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this substance .

Future Directions

The cryo-EM model of agonist-bound FPR1 provides a structural basis for recognition of bacteria-derived chemotactic peptides with potential applications in developing FPR1-targeting agents . Further studies could explore the potential therapeutic applications of “N-Formyl-met-leu-phe-lys” in treating inflammatory diseases .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)/t20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERILMBTPCSYNG-MLCQCVOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432452
Record name N-formylmethionyl-leucyl-phenylalanyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-met-leu-phe-lys

CAS RN

67247-11-4
Record name N-formylmethionyl-leucyl-phenylalanyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
F Boulay, M Tardif, L Brouchon, P Vignais - Biochemical and biophysical …, 1990 - Elsevier
… A cDNA clone was isolated that conferred to COS cells the ability to bind a new and highly efficient hydrophilic derivative of N-formyl-Met-Leu-Phe-Lys. The transfected COS cells …
Number of citations: 335 www.sciencedirect.com
RA Allen, JO Tolley, AJ Jesaitis - Biochimica et Biophysica Acta (BBA) …, 1986 - Elsevier
… Dimethylformamide, dried by storage over 4 ~, molecular sieve, was used as the solvent to prepare a 2.5 mM solution of N-formyl-Met-Leu-Phe-Lys. To 1 ml of this solution was added …
Number of citations: 49 www.sciencedirect.com
JC Vilven, M Domalewski, ER Prossnitz… - Journal of Receptors …, 1998 - Taylor & Francis
… ''*- 10"M of the photoreactive peptides: A) N-formyl-Met-Leu-Phe-Lys(AS A) (IX), B) N-formyl-… 1 nM N-formyl-Met-Leu-Phe-Lys(F1TC). Fluorescence from N-formyl-Met-Leu-Phe-Lys(F1TC…
Number of citations: 23 www.tandfonline.com
L Wan, X Zhang, S Pooyan, MS Palombo… - Bioconjugate …, 2008 - ACS Publications
… N-formyl-Met-Leu-Phe-Lys-Cys-amide and the backbone peptides acetyl-Cys(thiopyridine)-(β-Ala-β-Ala-Lys) n -amide (n = 2, 4) were synthesized via Fmoc Chemistry by the WM Keck …
Number of citations: 41 pubs.acs.org
ER Prossnitz, TL Gilbert, S Chiang, JJ Campbell… - Biochemistry, 1999 - ACS Publications
… Aliquots (0.5 mL) of cells at 10 6 /mL were incubated with N-formyl-Met-Leu-Phe-Lys-… - 5 M final concentration blocking peptide (N-formyl-Met-Leu-Phe-Lys) in 0.5 mL of binding buffer. …
Number of citations: 69 pubs.acs.org
KN Klotz, AJ Jesaitis - Cellular signalling, 1994 - Elsevier
… Human neutrophils were desensitized using the photoreactive agonist N-formyl-met-leu-phe-lys-N[~25I]2(p-azidosalicylamido)ethyl-l,3'-dithiopropionate (fMLFK-[~25I]ASD) after ATP …
Number of citations: 7 www.sciencedirect.com
KN Klotz, AJ Jesaitis - Biochemical pharmacology, 1994 - Elsevier
… agonist N-formyl-met-leu-phelys-NE-[125I]2(p-azidosalicylamido)ethyl-1,3’-dithiopropionate … chemoattractant receptors; fMLFK-[iZ51]ASD, N-formyl-metleu - phe - lys - NE- [1zsI]2(p - …
Number of citations: 11 www.sciencedirect.com
S Shivaji, GS Reddy, GL Reddy - Cellular and Molecular Biology …, 1993 - europepmc.org
… The binding of N-Formyl-Met-Leu-Phe-Lys-Dansyl, fluorescent analog of the chemotactic peptide, Formyl-Met-Leu-Phe, to human ejaculated spermatozoa and to isolated heads and …
Number of citations: 2 europepmc.org
F Boulay, M Tardif, L Brouchon, P Vignais - Biochemistry, 1990 - ACS Publications
… Both clones were able to transfer to COS-7 cells the capacity to specifically bind a new and highly efficient hydrophilic derivative of Nformyl-Met-Leu-Phe-Lys, referred to as fMLPK-Pepl2…
Number of citations: 406 pubs.acs.org
TL Gilbert, ER Prossnitz, LA Sklar - Journal of Receptors and Signal …, 1999 - Taylor & Francis
… Aliquots (0.5 ml) of cells at lo6 /ml were incubated with N-formyl-Met-Leu-Phe-Lys-fluoroscein … Dissociation of N-formyl-Met-LeuPhe-Lys-fluorescein bound to FPR was accomplished by …
Number of citations: 7 www.tandfonline.com

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